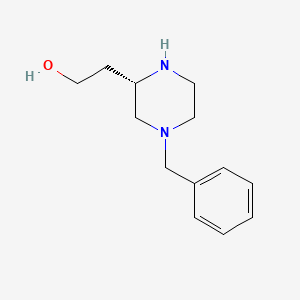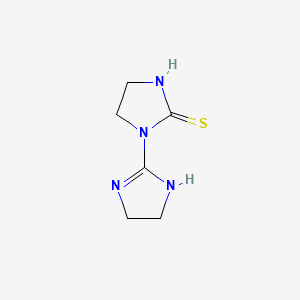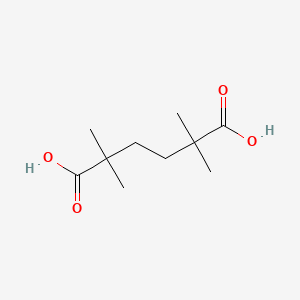
2-(2,6-Dimethoxyphenyl)ethanamine
Übersicht
Beschreibung
“2-(2,6-Dimethoxyphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO2 . It is also known as “2-[(2,6-dimethoxyphenyl)disulfanyl]ethanamine hydrochloride” and has a molecular weight of 281.823 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-pot synthesis of papaverine hydrochloride was performed using xylene as a solvent. The process involved the reaction of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine at high temperature . Another study described the differentiation among positional isomers of 25H-NBOMe .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a molecular weight of 197.23100 .
Wissenschaftliche Forschungsanwendungen
Hepatic Metabolism and Cytochrome P450 Enzymes
A study by Nielsen et al. (2017) explored the metabolism of certain derivatives of 2-(2,6-Dimethoxyphenyl)ethanamine, namely 25I-NBOMe and 25I-NBOH. This research aimed to understand the role of various cytochrome P450 enzymes in metabolizing these compounds, identifying CYP3A4 and CYP2D6 as significant enzymes involved in this process (Nielsen et al., 2017).
Neuropharmacology and Receptor Binding
Elmore et al. (2018) conducted a comparative study of NBOMe hallucinogens and their 2C counterparts in rats. They discovered that NBOMes, which are analogs of this compound, have higher affinity for 5-HT2A receptors than their 2C analogs. This research highlighted the potent agonistic effects of NBOMes on 5-HT2A receptors, correlating with their hallucinogenic properties (Elmore et al., 2018).
Psychoactive Substituted N-benzylphenethylamines
Eshleman et al. (2018) studied various substituted 2,5-dimethoxy-N-benzylphenethylamines, including derivatives of this compound. They found these compounds to be high-potency agonists at 5-HT2A receptors, suggesting a biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).
Analytical Characterization and Detection
Several studies have focused on the analytical characterization and detection of these compounds. For example, Lum et al. (2016) and Zuba et al. (2013) provided insights into the identification and analysis of various NBOMe compounds, crucial for forensic and toxicological purposes (Lum et al., 2016), (Zuba et al., 2013).
Legal and Regulatory Aspects
There is also significant attention to the legal and regulatory aspects of these substances. The Drug Enforcement Administration's final rule placing certain synthetic phenethylamines into Schedule I is an example of regulatory action taken against these compounds due to their potent psychoactive effects and potential for abuse (Federal register, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dimethoxyphenyl)ethanamine, also known as 2C-B, is the serotonin 2A (5-HT 2A) and 2C (5-HT 2C) receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
2C-B acts as a partial agonist at the 5-HT 2A and 5-HT 2C receptors This interaction results in the compound’s psychedelic effects, which include changes in perception, mood, and cognitive processes .
Biochemical Pathways
The biochemical pathways affected by 2C-B are primarily those involving serotonin. By acting on the 5-HT 2A and 5-HT 2C receptors, 2C-B influences the serotonin system, leading to alterations in mood, perception, and cognition .
Pharmacokinetics
The onset of action of 2C-B is approximately 20-40 minutes when taken orally . The compound has an elimination half-life of 2.48 ± 3.20 hours , indicating that it is relatively quickly metabolized and excreted from the body. The duration of action is 4-12 hours , depending on the route of administration . The compound is metabolized by O-demethylation, O,O-bis-demethylation, hydroxylation , and combinations of these reactions, as well as by glucuronidation and sulfation .
Result of Action
The molecular and cellular effects of 2C-B’s action primarily involve changes in the serotonin system. By acting as a partial agonist at the 5-HT 2A and 5-HT 2C receptors, 2C-B can induce a range of effects, including changes in perception, mood, and cognitive processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2C-B. For instance, the presence of other substances in the body can affect the metabolism of 2C-B, potentially leading to drug-drug interactions . Additionally, the compound’s effects can be influenced by the individual’s physiological state, such as their overall health, age, and genetic factors
Eigenschaften
IUPAC Name |
2-(2,6-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHNHLSXVPNVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)


![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)





![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)